Petiolin C falls under the category of phenolic compounds, specifically as a phloroglucinol derivative. This classification is significant because it highlights the compound's structural features and potential bioactivities associated with phenolic compounds, such as antioxidant and antimicrobial properties .
The synthesis of Petiolin C can be achieved through various organic synthesis techniques. While specific synthetic routes for Petiolin C are not extensively documented, related compounds have been synthesized using methods such as:
The synthesis typically involves the extraction of plant materials followed by chromatographic techniques to isolate Petiolin C. Advanced spectroscopic methods like 1D and 2D NMR are utilized to elucidate its molecular structure .
Petiolin C has a complex molecular structure characterized by a phloroglucinol core. Its molecular formula is , indicating a specific arrangement of carbon, hydrogen, and oxygen atoms that contribute to its biological activity.
The structural elucidation of Petiolin C has been performed using various analytical techniques:
Petiolin C may undergo various chemical reactions typical of phenolic compounds, including:
The reactions involving Petiolin C are influenced by environmental conditions such as pH and temperature. For instance, under acidic conditions, phenolic hydroxyl groups are more prone to protonation, affecting their reactivity .
The biological activity of Petiolin C is thought to be mediated through several mechanisms:
Research indicates that Petiolin C exhibits weak antifungal activity, suggesting its potential role in therapeutic applications against fungal infections .
Petiolin C has potential applications in various scientific fields:
Petiolin C belongs to the broader family of phloroglucinol-derived acylphloroglucinols (PAPs), whose biosynthesis merges polyketide and terpenoid pathways. The initial stages involve:
A critical innovation in PAP biosynthesis involves terminal alkyne incorporation. The jamABC operon—encoding a fatty acyl-ACP synthetase (JamA), a bifunctional desaturase/acetylenase (JamB), and an acyl carrier protein (JamC)—enables de novo alkyne biosynthesis. JamA loads hexanoate onto JamC, and JamB dehydrogenates it to 5-hexynoate, providing alkynyl starter units for downstream PKSs [2]. Engineered expression of jamABC in heterologous hosts (e.g., E. coli BAP1 strain) confirms its compatibility with type I/III PKSs, highlighting its potential in bioengineering alkyne-tagged meroterpenoids [2].
Table 2: Key Enzymes in Petiolin C Biosynthesis
Enzyme | Function | Engineering Relevance |
---|---|---|
Type III PKS | Phloroglucinol core synthesis | Accepts diverse starter units (e.g., alkynyl-ACP) |
Prenyltransferase | DMAPP attachment to phloroglucinol | Determines prenylation regiochemistry |
Cytochrome P450 | Oxidative cyclization (dihydrofuran formation) | Catalyzes stereospecific ring closure |
JamB | Terminal alkyne formation on ACP | Enables bioorthogonal tagging via click chemistry |
The biosynthesis of Petiolin C is genetically orchestrated within biosynthetic gene clusters (BGCs) in Hypericum species. Key genetic aspects include:
Despite these challenges, heterologous expression of Hypericum genes in E. coli has validated enzyme functions. For example, codon-optimized P450s expressed with phosphopantetheinyl transferases (Sfp) yield soluble, active enzymes capable of modifying meroterpenoid intermediates [2].
Petiolin C’s biosynthesis exemplifies metabolic crosstalk between the shikimate and methylerythritol phosphate (MEP) pathways. Evolutionary insights include:
Table 3: Evolutionary and Functional Analysis of Shikimate Pathway Enzymes in Meroterpenoid-Producing Organisms
Enzyme | *Conservation | Druggability (SiteScore) | Role in Petiolin C Biosynthesis |
---|---|---|---|
3-Dehydroquinate Synthase (DHQS) | High | 0.95 | Generates early shikimate intermediate |
Shikimate Dehydrogenase (SDH) | High | 0.89 | Catalyzes NADPH-dependent reduction |
DAHPS | Moderate | 0.35 (undruggable) | Initiates shikimate pathway |
EPSP Synthase | High | 0.91 | Produces chorismate for aromatic amino acids |
*Conservation: Measured by sequence identity across bacteria/plants.
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